molecular formula C5H8N2O3 B1489862 2-Methyl-1H-imidazole-4-carboxylic acid hydrate CAS No. 1087768-73-7

2-Methyl-1H-imidazole-4-carboxylic acid hydrate

Cat. No. B1489862
CAS RN: 1087768-73-7
M. Wt: 144.13 g/mol
InChI Key: ZCMNRFBWTDHMAQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carboxylic acid is an organic compound with the chemical formula C5H6N2O2 . It is a colorless crystalline solid that is soluble in water and organic solvents . This compound is often used as an intermediate and catalyst in the laboratory and can be used to synthesize other organic compounds such as pesticides, drugs, and dyes .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1H-imidazole-4-carboxylic acid hydrate consists of five carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 .


Physical And Chemical Properties Analysis

2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a solid at room temperature . It has a molecular weight of 144.13 . The compound is soluble in water .

Scientific Research Applications

Medicine: Antimicrobial Agents

2-Methyl-1H-imidazole-4-carboxylic acid hydrate serves as a precursor in synthesizing various imidazole derivatives, which exhibit a broad spectrum of biological activities. Notably, imidazole-based compounds are integral in developing antimicrobial agents effective against bacterial and parasitic infections . These compounds are structurally similar to naturally occurring histidine and purines, making them suitable for interacting with biological systems to inhibit microbial growth.

Agriculture: Pesticides and Fungicides

In the agricultural sector, imidazole derivatives synthesized from this compound are used to create pesticides and fungicides . Their ability to disrupt the biological pathways of pests and fungi makes them valuable for protecting crops and ensuring higher yields.

Material Science: Polymer Synthesis

The compound is utilized in material science for the solid-phase synthesis of polyamides containing imidazole . These polymers have unique properties, such as thermal stability and chemical resistance, making them suitable for various industrial applications.

Environmental Science: Antibiotics Production

2-Methyl-1H-imidazole-4-carboxylic acid hydrate is a key intermediate in synthesizing nitroimidazole antibiotics . These antibiotics are particularly effective against anaerobic bacteria and are used to treat infections where oxygen is scarce, such as in deep tissue wounds or dental infections.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound is used to design enzyme inhibitors. For instance, derivatives of this compound have been evaluated for their ability to inhibit enzymes like xanthine oxidase, which is involved in gout-related hyperuricemia .

Industrial Processes: Catalysts

The compound finds applications in industrial processes as a catalyst. For example, it can regulate the coordination in the fabrication of metal-organic frameworks (MOFs), which are used as catalysts in various chemical reactions .

Analytical Chemistry: Coordination Chemistry

In analytical chemistry, 2-Methyl-1H-imidazole-4-carboxylic acid hydrate derivatives are used to simulate the coordination of histidine to heme complexes, aiding in the study of protein structures and functions .

Pharmaceuticals: Drug Synthesis

Finally, in the pharmaceutical industry, this compound is crucial for synthesizing drugs with diverse therapeutic potentials, including antibacterial, antifungal, and antiprotozoal activities . It’s an essential building block for creating new medications that address various health conditions.

properties

IUPAC Name

2-methyl-1H-imidazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMNRFBWTDHMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-imidazole-4-carboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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